Doxazosin, (S)-

描述

Doxazosin, (S)- is a selective alpha-1 adrenergic receptor antagonist. It is primarily used to treat hypertension (high blood pressure) and benign prostatic hyperplasia (enlarged prostate). By blocking alpha-1 adrenergic receptors, Doxazosin, (S)- helps relax blood vessels and improve blood flow, making it easier for the heart to pump blood .

作用机制

Target of Action

Doxazosin primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

Doxazosin is an alpha-1 antagonist . It works by competitively inhibiting postsynaptic alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle cells in the blood vessels and prostate . This leads to vasodilation of veins and arterioles, a decrease in total peripheral resistance, and a reduction in blood pressure . In the case of benign prostatic hyperplasia, it reduces the sympathetic tone-induced urethral stricture causing BPH symptoms .

Biochemical Pathways

Doxazosin has been found to affect several biochemical pathways. For instance, it has been shown to inhibit autophagy in hepatic stellate cells via activation of the PI3K/Akt/mTOR signaling pathway . This action attenuates liver fibrosis, demonstrating the compound’s potential in treating liver diseases .

Pharmacokinetics

Doxazosin is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . Only about 5% of the administered dose is excreted unchanged in urine . The oral bioavailability of doxazosin is approximately 65%, and its terminal elimination half-life is approximately 22 hours . These properties contribute to its long-lasting effects and make it suitable for once-daily administration .

Result of Action

The action of doxazosin results in a decrease in blood pressure and relief from the symptoms of benign prostatic hyperplasia . By relaxing the smooth muscles in the blood vessels and prostate, it helps lower blood pressure and improve urinary flow .

生化分析

Biochemical Properties

Doxazosin, (S)- interacts with α1-adrenergic receptors, exerting its effects by reducing total peripheral resistance through selective postsynaptic α1-blockade . This interaction does not affect cardiac output and heart rate .

Cellular Effects

Doxazosin, (S)- has been found to have low neurotoxicity on non-tumor cells . Its action in hypertension is associated with reducing total peripheral resistance .

Molecular Mechanism

The molecular mechanism of Doxazosin, (S)- involves selective postsynaptic α1-blockade . This results in a reduction of total peripheral resistance without affecting cardiac output and heart rate .

Temporal Effects in Laboratory Settings

It is known that due to its physicochemical characteristics, Doxazosin, (S)- is able to permeate the blood–brain barrier .

Metabolic Pathways

It is known that it interacts with α1-adrenergic receptors .

Transport and Distribution

Due to its physicochemical characteristics, it is able to permeate the blood–brain barrier .

Subcellular Localization

Due to its physicochemical characteristics, it is able to permeate the blood–brain barrier .

准备方法

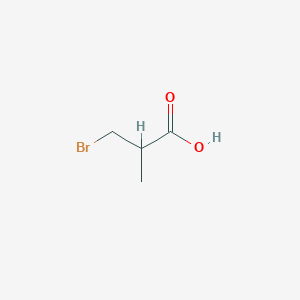

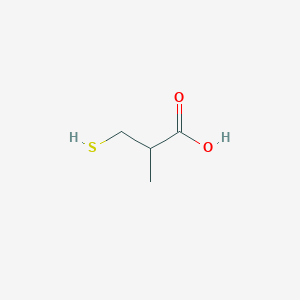

Synthetic Routes and Reaction Conditions: Doxazosin, (S)- can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride with 4-amino-6,7-dimethoxyquinazoline in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, Doxazosin, (S)- is often produced using advanced techniques such as extrusion-spheronization and fluid-bed coating. These methods help in the preparation of sustained-release pellets, which are crucial for maintaining consistent drug levels in the bloodstream .

Types of Reactions:

Reduction: The compound can be reduced under specific conditions, although this is less common in its typical applications.

Substitution: Doxazosin, (S)- can participate in substitution reactions, particularly involving its quinazoline ring structure.

Common Reagents and Conditions:

Reduction: Specific reducing agents can be used under controlled conditions.

Substitution: Various nucleophiles can be used to substitute functional groups on the quinazoline ring.

Major Products Formed:

Oxidation: Degradation products formed during photodegradation.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives of Doxazosin, (S)-.

科学研究应用

相似化合物的比较

Tamsulosin: Primarily used for benign prostatic hyperplasia, it has a higher selectivity for alpha-1a receptors in the prostate.

Uniqueness of Doxazosin, (S)-: Doxazosin, (S)- is unique due to its long half-life, which allows for once-daily dosing. This makes it more convenient for patients compared to other similar compounds. Additionally, its ability to induce autophagy in cancer cells highlights its potential for drug repurposing in oncology .

属性

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUOTYCVRMRZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104874-86-4 | |

| Record name | Doxazosin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104874864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXAZOSIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V916PA1IQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

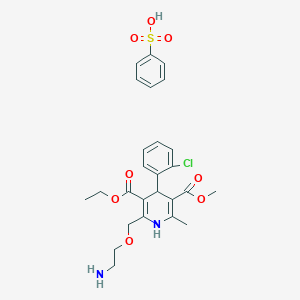

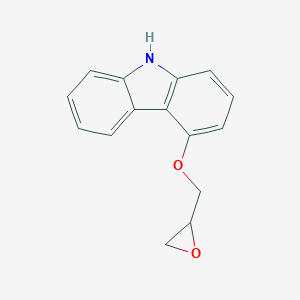

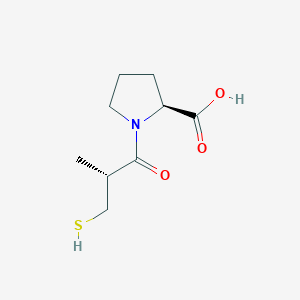

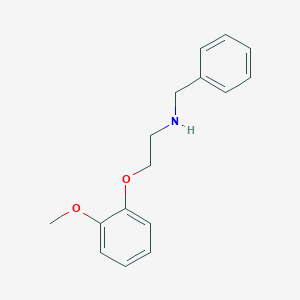

Feasible Synthetic Routes

A: S-doxazosin, like its racemic mixture Doxazosin, acts as an antagonist at α1-adrenoceptors. These receptors are found in various tissues, including smooth muscle in blood vessels and the prostate. By blocking the binding of norepinephrine to α1-adrenoceptors, S-doxazosin inhibits smooth muscle contraction, leading to vasodilation and a decrease in blood pressure [, , , ]. It also relaxes smooth muscle in the prostate, improving urine flow in men with benign prostatic hyperplasia (BPH) [, ].

A: S-Doxazosin has the molecular formula C23H25N5O5 and a molecular weight of 451.48 g/mol [, ]. Detailed spectroscopic data, including 1H NMR, 13C NMR, DEPT, 1H-1H COSY, and HSQC, are reported in the literature [, ].

A: Yes, computational chemistry has been employed to predict 13C NMR chemical shifts of S-doxazosin using Hartree-Fock (HF) and Becke-3-Lee-Yang-Parr (B3LYP) density functional theory methods with 6-21G basis sets []. These calculations aid in the assignment of NMR shifts, particularly for quaternary carbon atoms.

A: While specific SAR studies for S-doxazosin are not described in the provided articles, it is known that the (S)-enantiomer exhibits weaker α1-adrenoceptor antagonist activity compared to the (R)-enantiomer and the racemic mixture in some tissues [, , ]. This suggests that the spatial orientation of the molecule significantly influences its binding affinity and pharmacological activity.

A: Yes, research indicates that S-doxazosin exhibits enantioselective pharmacokinetics in rats []. Following oral or intravenous administration, the area under the curve (AUC) of S-doxazosin was consistently larger than that of R-doxazosin. This suggests differences in absorption, distribution, metabolism, and/or excretion between the two enantiomers. Furthermore, pharmacokinetic interactions between the enantiomers were observed, with R-doxazosin potentially inhibiting the elimination of S-doxazosin [].

A: In vitro studies show that S-doxazosin effectively antagonizes α1-adrenoceptors in isolated rabbit blood vessels and guinea pig trachea rings [, , , ]. In vivo studies in anesthetized rats demonstrate its ability to decrease blood pressure, left ventricular pressure, and vesical micturition pressure [, ]. Interestingly, S-doxazosin displayed weaker effects on blood pressure and heart rate compared to R-doxazosin and racemic doxazosin, while its impact on vesical micturition pressure was comparable [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

![1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline](/img/structure/B193045.png)